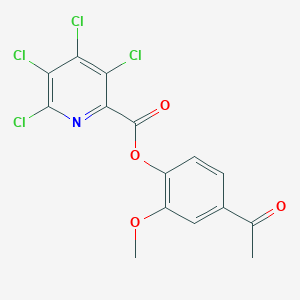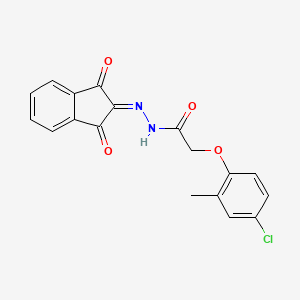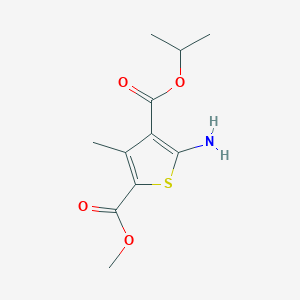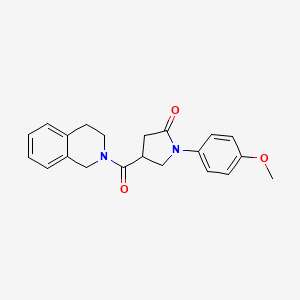
1-(4-Methoxyphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxyphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrrolidin-2-one is a complex organic compound characterized by its intricate molecular structure. This compound features a pyrrolidin-2-one ring, a 1,2,3,4-tetrahydroisoquinoline moiety, and a 4-methoxyphenyl group. Due to its unique structure, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrrolidin-2-one typically involves multiple steps, starting with the formation of the pyrrolidin-2-one ring. This can be achieved through cyclization reactions involving amino acids or their derivatives. The 1,2,3,4-tetrahydroisoquinoline moiety is often synthesized through reductive amination of appropriate precursors, followed by further functionalization to introduce the carbonyl group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization, chromatography, and distillation are used to obtain the final product with high purity.
化学反応の分析
Types of Reactions: 1-(4-Methoxyphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with altered functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (e.g., alkyl halides) are employed in substitution reactions.
Major Products Formed:
科学的研究の応用
1-(4-Methoxyphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in biological studies to investigate its interactions with biomolecules and cellular processes.
Medicine: It has potential therapeutic applications, including as a lead compound in drug discovery and development.
Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism by which 1-(4-Methoxyphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrrolidin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the context and application, but it generally involves the modulation of biochemical pathways.
類似化合物との比較
Isoquinoline derivatives: These compounds share structural similarities with the tetrahydroisoquinoline moiety.
Pyrrolidin-2-one derivatives: Compounds with similar pyrrolidin-2-one rings are structurally related.
4-Methoxyphenyl derivatives: Other compounds containing the 4-methoxyphenyl group are also comparable.
Uniqueness: 1-(4-Methoxyphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrrolidin-2-one stands out due to its unique combination of functional groups and structural features. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
特性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-26-19-8-6-18(7-9-19)23-14-17(12-20(23)24)21(25)22-11-10-15-4-2-3-5-16(15)13-22/h2-9,17H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZDSLACTLASDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{4-[(3-Fluorobenzyl)oxy]phenyl}-4-(4-methoxyphenyl)pyrimidine](/img/structure/B2775704.png)
![(2Z)-3-[(4-chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B2775706.png)
![2-cyano-N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamide](/img/structure/B2775710.png)
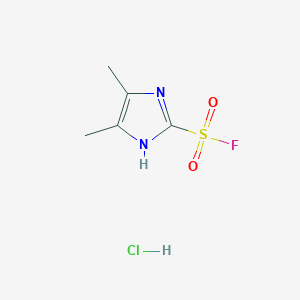
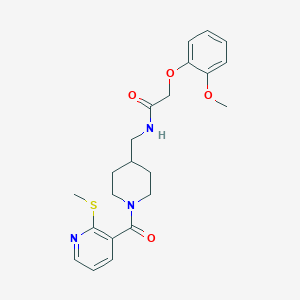
![3-[3-(N-ethylanilino)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/new.no-structure.jpg)
![4-[(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)methyl]pyridine](/img/structure/B2775716.png)
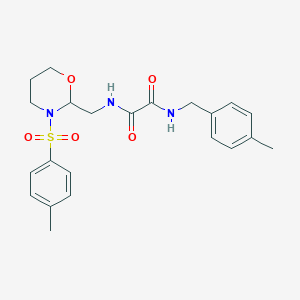
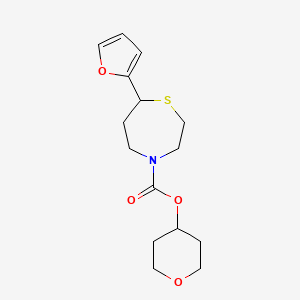
![(2E)-3-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]prop-2-enoic acid](/img/structure/B2775720.png)
![ethyl 3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2775721.png)
